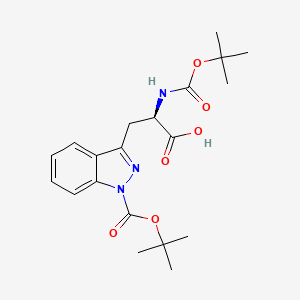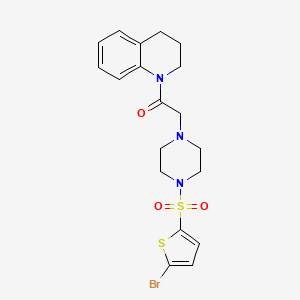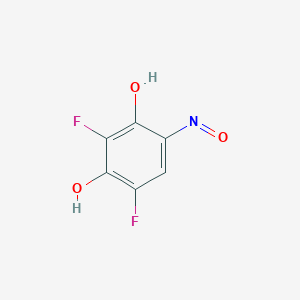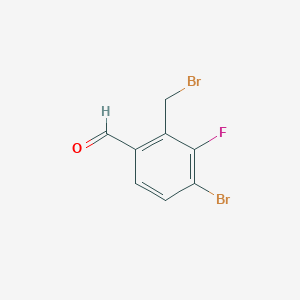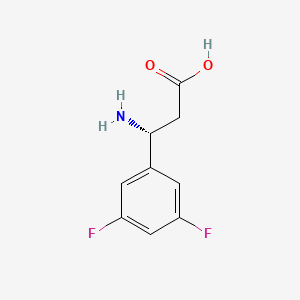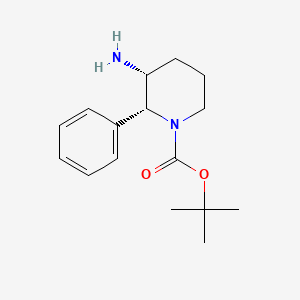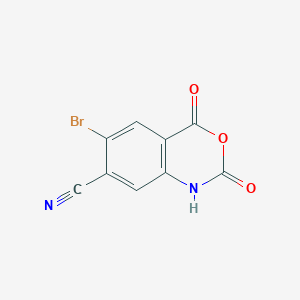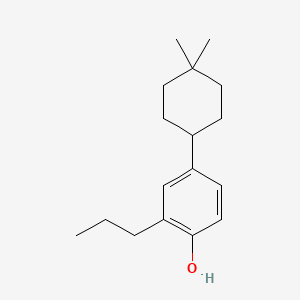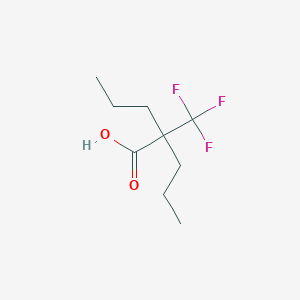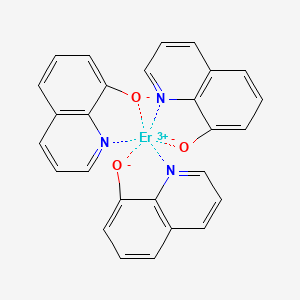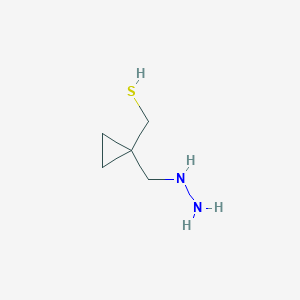
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol: is a chemical compound with a unique structure that includes a cyclopropyl ring, a hydrazinylmethyl group, and a methanethiol group. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by the introduction of the hydrazinylmethyl group through a hydrazine derivative. The final step involves the addition of the methanethiol group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol involves its reactive functional groups. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The hydrazinyl group can interact with various molecular targets, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(Hydrazinylmethyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-(Hydrazinylmethyl)cyclopropyl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol is unique due to the presence of both a thiol and a hydrazinyl group, which confer distinct reactivity and potential applications. Its cyclopropyl ring adds to its structural uniqueness and influences its chemical behavior.
This compound’s combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C5H12N2S |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
[1-(hydrazinylmethyl)cyclopropyl]methanethiol |
InChI |
InChI=1S/C5H12N2S/c6-7-3-5(4-8)1-2-5/h7-8H,1-4,6H2 |
InChI-Schlüssel |
CGABGCGEQLJPTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CNN)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




